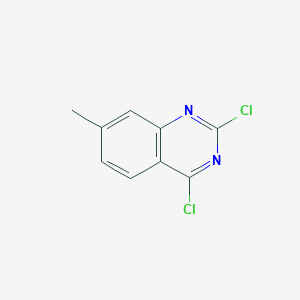

2,4-Dichloro-7-methylquinazoline

Description

Properties

IUPAC Name |

2,4-dichloro-7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRNBNLOBXVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620488 | |

| Record name | 2,4-Dichloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25171-19-1 | |

| Record name | 2,4-Dichloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,4-Dichloro-7-methylquinazoline: A Key Intermediate in Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several FDA-approved kinase inhibitors.[1][2] Among the versatile intermediates used to access this privileged structure, 2,4-dichloro-7-methylquinazoline stands out for its utility in the synthesis of targeted therapies. This technical guide provides an in-depth, experience-driven walkthrough for the synthesis of 2,4-dichloro-7-methylquinazoline, commencing from the readily available starting material, 2-amino-4-methylbenzoic acid. The guide details a robust two-step synthetic sequence, elucidating the chemical principles behind each transformation, providing validated, step-by-step experimental protocols, and emphasizing safety and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,4-disubstituted quinazoline core is particularly prominent in the design of protein kinase inhibitors, such as Gefitinib and Erlotinib, which have revolutionized targeted cancer therapy.[2] The synthetic accessibility and the ability to selectively functionalize the C2 and C4 positions make 2,4-dichloroquinazoline analogues highly valuable precursors.[3][4] This guide focuses on the 7-methyl substituted variant, a key building block for developing novel kinase inhibitors and other targeted molecular probes.

Overall Synthetic Strategy

The synthesis of 2,4-dichloro-7-methylquinazoline from 2-amino-4-methylbenzoic acid is efficiently achieved via a two-step process. The strategy involves an initial cyclization to form the stable quinazolinedione ring system, followed by a robust chlorination step to yield the target compound. This approach is reliable, scalable, and utilizes common laboratory reagents.

Caption: Overall two-step synthetic pathway.

Step 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

Reaction Principle and Mechanistic Insight

The initial step involves the condensation and cyclization of 2-amino-4-methylbenzoic acid with urea. This reaction is a well-established method for forming the quinazoline-2,4-dione core.[5] The process begins with the nucleophilic attack of the amino group of the anthranilic acid derivative on one of the carbonyl carbons of urea, eliminating ammonia. Subsequent intramolecular cyclization, driven by heating, involves the attack of the nitrogen anion on the carboxylic acid, followed by dehydration, to yield the thermodynamically stable heterocyclic dione. The choice of urea as the reagent is advantageous due to its low cost, safety, and its ability to serve as a source for both carbonyl groups in the final product.

Detailed Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylbenzoic acid (15.1 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

-

Reaction Execution: Heat the solid mixture in an oil bath. The mixture will melt and begin to evolve ammonia gas. Gradually increase the temperature to 180-190 °C and maintain for 4 hours. The reaction mixture will solidify as the product forms.

-

Work-up and Isolation: Allow the flask to cool to room temperature. Add 100 mL of 2 M sodium hydroxide solution to the solid mass and heat the mixture to boiling to dissolve the product and unreacted starting material.

-

Precipitation: Cool the resulting solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 4-5. A thick white precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 80 °C overnight.

Expected Results

This protocol typically yields 7-methylquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White solid |

| Melting Point | >300 °C |

Step 2: Synthesis of 2,4-Dichloro-7-methylquinazoline

Reaction Principle and Mechanistic Insight

The conversion of the quinazolinedione to the dichloro derivative is achieved through chlorination using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.[6][7] This reaction is not a simple nucleophilic substitution. Instead, it proceeds through a two-stage mechanism.[8][9][10]

-

Phosphorylation: The reaction begins with the phosphorylation of the tautomeric enol form of the quinazolinedione by POCl₃. The presence of a base facilitates this step by deprotonating the amide nitrogen, creating a more nucleophilic species. This results in the formation of (O)- and (N)-phosphorylated intermediates.[8][11]

-

Chloride Displacement: Upon heating, these phosphorylated intermediates are highly activated towards nucleophilic attack by chloride ions (present in excess from POCl₃). The phosphate group is an excellent leaving group, facilitating the substitution to form the aromatic 2,4-dichloroquinazoline system.[8][10] The N,N-diethylaniline also acts as an acid scavenger, neutralizing the HCl generated during the reaction.

Detailed Experimental Protocol

Safety Precaution: Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[12] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer, add 7-methylquinazoline-2,4(1H,3H)-dione (8.8 g, 0.05 mol).

-

Reagent Addition: Add phosphoryl chloride (POCl₃, 75 mL) to the flask, followed by the slow, dropwise addition of N,N-diethylaniline (7.5 mL, 0.05 mol) over 15 minutes.

-

Reaction Execution: Heat the resulting suspension to reflux (approximately 110 °C) using an oil bath. The reaction mixture will gradually become a clear, homogenous solution. Maintain reflux for 5-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas; perform with caution in a fume hood.

-

Precipitation: A precipitate will form upon quenching. Continue stirring for 30 minutes to ensure complete precipitation.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or acetone to afford the pure 2,4-dichloro-7-methylquinazoline.[6]

Expected Results

This protocol yields the target compound as a crystalline solid.

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Light yellow solid |

| Melting Point | 135-138 °C |

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial setup to the final purified product, highlighting key processes and transitions.

Caption: Step-by-step laboratory workflow diagram.

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis for 2,4-dichloro-7-methylquinazoline, a crucial intermediate in modern medicinal chemistry. By providing detailed protocols grounded in established chemical principles, this document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutics. The described methods are robust and scalable, enabling the efficient production of this versatile building block for further synthetic elaboration.

References

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. Available at: [Link]

-

Talebpour, Z., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Generis Publishing. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

-

ResearchGate. Model reaction for synthesis of quinazolin-4(3H)-one. Available at: [Link]

-

Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]

-

Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

-

J-Stage. (1982). Fused Pyrimidines. I. The Chlorination of 2, 4 (1H, 3H)-Quinazolinedione with Phosphoryl Chloride in the Presence of N-Alkylcyclic Amines. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

-

National Center for Biotechnology Information. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. Phosphoryl chloride. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

- Google Patents. (2010). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals. Available at: [Link]

- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... Available at: [Link]

-

ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

-

ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Available at: [Link]

-

MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

-

PubChem. Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-. Available at: [Link]

-

PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline. Available at: [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. generis-publishing.com [generis-publishing.com]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

Physicochemical properties of 2,4-Dichloro-7-methylquinazoline

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-7-methylquinazoline (CAS No: 25171-19-1), a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of critical parameters. We will explore the compound's chemical identity, solubility, melting point, and spectral characteristics, grounding each section in authoritative methodologies. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility in the laboratory setting.

Introduction: The Quinazoline Scaffold in Drug Development

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics, particularly in oncology. The reactivity of the chlorine atoms at the 2 and 4 positions of the quinazoline ring makes compounds like 2,4-Dichloro-7-methylquinazoline versatile precursors for the synthesis of targeted covalent inhibitors and other complex molecular architectures. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful reaction design, purification, formulation, and ultimately, the development of novel drug candidates. This guide provides the foundational knowledge and practical methodologies required to fully characterize this important building block.

Core Chemical Identity

Accurate identification is the bedrock of all subsequent chemical and biological investigation. 2,4-Dichloro-7-methylquinazoline is a solid, typically appearing as a white to light yellow or light brown crystalline powder.[1] Its fundamental identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2,4-dichloro-7-methylquinazoline | |

| CAS Number | 25171-19-1 | [2] |

| Molecular Formula | C₉H₆Cl₂N₂ | [3] |

| Molecular Weight | 213.07 g/mol | |

| Monoisotopic Mass | 211.9908 Da | [3] |

| SMILES | CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | [3] |

| InChI | InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | [3] |

| InChIKey | BMIRNBNLOBXVPJ-UHFFFAOYSA-N | [3] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[4] For halogenated quinazolines, this value is sensitive to the substitution pattern on the aromatic ring. For instance, the parent compound, 2,4-dichloroquinazoline, has a reported melting point of 116-123°C, while the highly substituted 2,4-Dichloro-6,7-dimethoxyquinazoline melts at a significantly higher temperature of 175-178°C.[1][5]

Authoritative Protocol: Capillary Melting Point Determination

The capillary method is the standard pharmacopeial technique for melting point determination.[6] It provides a reliable and reproducible means of assessing thermal behavior.

Causality in Protocol Design:

-

Fine Powder: The sample must be a fine powder to ensure uniform heat transfer and efficient packing within the capillary tube.[6]

-

Tight Packing: A well-packed sample (2-3 mm height) prevents shrinking or sagging during heating, which could be misinterpreted as melting.[7]

-

Slow Ramp Rate: A slow temperature ramp (1-2°C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A preliminary, rapid determination can be used to find the approximate melting point first.[4]

Step-by-Step Methodology:

-

Sample Preparation: Crush the crystalline 2,4-Dichloro-7-methylquinazoline into a fine powder using a mortar and pestle.[6]

-

Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until a packed column of 2-3 mm is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Set a fast heating rate (e.g., 10-20°C/min) to quickly identify an approximate melting range. Allow the apparatus to cool.[6]

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20°C below the approximate melting point found in the previous step.[7] Set the ramp rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting range is T1-T2.

Caption: Diagram 2: Workflow for Thermodynamic Solubility Determination.

Chemical Stability

The quinazoline ring system is generally stable in cold, dilute acidic and alkaline solutions. However, it can be susceptible to hydrolysis upon boiling, which may lead to the formation of O-aminobenzaldehyde derivatives. [8]The two chlorine atoms in 2,4-Dichloro-7-methylquinazoline are activated towards nucleophilic substitution, which is the basis of its utility as a synthetic intermediate. Therefore, care must be taken to avoid unintended reactions with nucleophilic solvents (e.g., methanol, water) or reagents, especially at elevated temperatures. For long-term storage, the compound should be kept in a cool, dry place under an inert atmosphere. [2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of 2,4-Dichloro-7-methylquinazoline. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Authoritative Protocol: NMR Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. [9][10]For a ¹³C NMR spectrum, a larger quantity (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time. [9][10]2. Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the need to avoid overlapping solvent and analyte signals. Deuterated solvents are required for the spectrometer's lock system. [11]3. Dissolution & Transfer: It is best practice to dissolve the sample in a small vial first, then transfer the solution to the NMR tube using a Pasteur pipette fitted with a cotton or glass wool plug to filter out any particulate matter. [9]Undissolved solids will degrade the magnetic field homogeneity, leading to poor spectral resolution. [12]4. Tube & Labeling: Use a clean, unscratched 5 mm NMR tube and cap it securely. [10]Label the tube clearly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 2,4-Dichloro-7-methylquinazoline, one would expect to see characteristic peaks for C-H stretching (aromatic and methyl), C=C and C=N stretching in the aromatic region, and C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution. For 2,4-Dichloro-7-methylquinazoline, the presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the elemental composition.

Caption: Diagram 3: Integrated Workflow for Spectroscopic Characterization.

Conclusion

2,4-Dichloro-7-methylquinazoline is a valuable synthetic intermediate whose utility is predicated on a robust understanding of its physicochemical properties. This guide has detailed the authoritative, field-proven methodologies for determining its melting point, solubility, and spectral identity. By adhering to these protocols, which emphasize the scientific rationale behind each step, researchers in drug discovery and development can ensure the generation of high-quality, reliable data. This foundational characterization is the critical first step in leveraging the synthetic potential of this scaffold to build the next generation of targeted therapeutics.

References

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

NMR Spectroscopy. NMR Sample Preparation. Available at: [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

University of Calgary. How to Prepare Samples for NMR. Available at: [Link]

-

thinkSRS.com. Melting Point Determination. Available at: [Link]

-

University of Alberta. Melting point determination. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

The Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available at: [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

PubChemLite. 2,4-dichloro-7-methylquinazoline (C9H6Cl2N2). Available at: [Link]

-

PMC - PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

Sources

- 1. 2,4-Dichloroquinazoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 607-68-1|2,4-Dichloroquinazoline|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2,4-dichloro-7-methylquinazoline (C9H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. organomation.com [organomation.com]

Mass spectrometry analysis of 2,4-Dichloro-7-methylquinazoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-7-methylquinazoline

Preamble: The Analytical Challenge

In modern drug discovery and development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous targeted therapies.[1] The compound 2,4-dichloro-7-methylquinazoline represents a critical synthetic intermediate, a potential impurity, or a metabolic product in the synthesis of more complex pharmaceutical agents. Its accurate identification and quantification are paramount for process control, impurity profiling, and metabolic studies.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-dichloro-7-methylquinazoline. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring that the described workflows are not only effective but also self-validating. As researchers and drug development professionals, understanding the "why" is as critical as knowing the "how."

Section 1: Foundational Physicochemical Properties

Before any analysis, a scientist must understand the analyte. The structure of 2,4-dichloro-7-methylquinazoline dictates its behavior in both chromatographic separation and mass spectrometric ionization.

-

Structure: A quinazoline core substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 7.

-

Chemical Formula: C₉H₆Cl₂N₂

-

Key Features: The two basic nitrogen atoms in the quinazoline ring are prime targets for protonation in positive-mode electrospray ionization. The two chlorine atoms create a highly distinctive isotopic signature, which is a powerful tool for identification.

Table 1: Calculated Physicochemical Properties of 2,4-Dichloro-7-methylquinazoline

| Property | Value | Significance for MS Analysis |

| Monoisotopic Mass | 211.9908 Da | The exact mass used for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |

| Average Mass | 213.056 Da | The weighted average mass of all isotopes. |

| Nominal Mass | 212 Da | The integer mass, useful for low-resolution instruments. |

| Isotopic Signature | Distinct M, M+2, M+4 pattern | An unambiguous indicator of a dichlorinated compound. |

| Predicted pKa (basic) | ~1.5 - 2.5 (for ring nitrogens) | Suggests that protonation to form [M+H]⁺ will be favorable in acidic mobile phases, making positive-ion ESI a strong candidate.[2] |

| Predicted LogP | ~3.5 | Indicates good solubility in organic solvents and suitability for reversed-phase liquid chromatography. |

Section 2: Strategic Selection of the Analytical Approach: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a primary decision point.

-

LC-MS: This is the workhorse of the pharmaceutical industry, ideal for high-throughput screening, quantification in biological matrices, and analysis of thermally labile or non-volatile compounds.[3][4] Given the context of drug development, LC-MS with Electrospray Ionization (ESI) is the preferred method for its sensitivity and applicability.

-

GC-MS: This technique requires the analyte to be volatile and thermally stable. While 2,4-dichloro-7-methylquinazoline may be amenable to GC-MS, the higher temperatures of the GC inlet could potentially cause degradation. However, GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for structural confirmation and library matching.[5]

For a comprehensive analysis, using both techniques provides orthogonal data: LC-MS for sensitive quantification and primary identification, and GC-MS for unambiguous structural confirmation.

Section 3: Deep Dive into Electrospray Ionization (ESI-MS) Analysis

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts, preserving the molecular weight information.[6]

Ionization Polarity and Adduct Formation

-

Positive Ion Mode ([M+H]⁺): Due to the two nitrogen heteroatoms, 2,4-dichloro-7-methylquinazoline is readily protonated.[7] Using an acidic mobile phase modifier (e.g., 0.1% formic acid) will promote the formation of the [M+H]⁺ ion at m/z 213 (referring to the nominal mass of the most abundant isotope). This is the recommended mode for sensitive quantification.

-

Adducts: In ESI, analytes can form adducts with ions present in the mobile phase or sample matrix.[8][9] Be vigilant for sodium ([M+Na]⁺, m/z 235) or potassium ([M+K]⁺, m/z 251) adducts, especially when using buffered solutions or glass containers. Their presence can dilute the primary analyte signal but also serve as a secondary confirmation of the molecular weight.

-

Negative Ion Mode ([M+Cl]⁻): An interesting possibility for chlorinated compounds is the formation of chloride adducts ([M+Cl]⁻) in negative mode, which would appear at m/z 247.[10][11] This can be promoted by using chlorinated solvents, though it is generally less sensitive and provides less structural information upon fragmentation than the positive ion mode.[10]

Mitigating In-Source Fragmentation

In-source fragmentation (ISF) occurs when an analyte fragments in the ion source before reaching the mass analyzer, which can complicate spectral interpretation and compromise quantification.[12][13] For quinazoline derivatives, this can be a significant issue.

To minimize ISF, carefully optimize the declustering potential (DP) or fragmentor voltage . Start with low values and gradually increase them. A proper setting will maximize the signal for the precursor ion ([M+H]⁺) while minimizing the appearance of fragment ions in the MS1 scan. Higher source temperatures can also increase fragmentation and should be optimized.[12]

Tandem MS (MS/MS) and Predicted Fragmentation

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for building highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).[14] The fragmentation of protonated quinazolines is predominantly controlled by the molecule's structure.[15]

For [M+H]⁺ of 2,4-dichloro-7-methylquinazoline (m/z 213), the following fragmentation pathways are predicted:

-

Loss of HCl: A common pathway for protonated chlorinated compounds, leading to a fragment at m/z 177.

-

Loss of Chlorine Radical (Cl•): While less common in ESI-MS/MS (which favors even-electron fragments), it can occur, resulting in a fragment at m/z 178.

-

Quinazoline Ring Cleavage: The core ring can fragment, often by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for quinazolines.[16] This could occur after the initial loss of HCl, leading to a fragment at m/z 150.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 2,4-dichloro-7-methylquinazoline.

Section 4: The Power of Electron Ionization (EI-MS) for Structural Confirmation

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and highly reproducible fragmentation.[17][18] This creates a chemical "fingerprint" useful for structural elucidation and library matching.

The molecular ion (M⁺•) will be observed at m/z 212. Key predicted fragmentation pathways include:

-

Loss of Cl•: The loss of a chlorine radical is a classic fragmentation pathway for alkyl and aryl chlorides, leading to a stable cation.[19][20] This would produce a fragment at m/z 177.

-

Consecutive Loss of Cl•: The first fragment (m/z 177) could then lose the second chlorine radical, yielding a fragment at m/z 142.

-

Quinazoline Ring Cleavage: Similar to ESI, the loss of HCN from the molecular ion or subsequent fragments is expected.[16] For example, the M⁺• could lose HCN to yield a fragment at m/z 185.

Caption: Predicted EI-MS fragmentation pathways for the molecular ion of 2,4-dichloro-7-methylquinazoline.

Section 5: The Isotopic Signature - A Dichloro "Smoking Gun"

One of the most powerful features for identifying this molecule is its chlorine isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.[21]

Table 2: Theoretical Isotopic Abundance Pattern for a Dichlorinated Ion (e.g., C₉H₆Cl₂N₂)

| Ion | Description | Theoretical Relative Abundance |

| M | Contains two ³⁵Cl atoms | 100% (Base Peak of Cluster) |

| M+2 | Contains one ³⁵Cl and one ³⁷Cl atom | ~65% |

| M+4 | Contains two ³⁷Cl atoms | ~10% |

Observing this 100:65:10 intensity ratio in an MS1 scan is strong evidence for the presence of a dichlorinated species, greatly increasing the confidence of identification.[22]

Section 6: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While the isotopic pattern is highly suggestive, HRMS provides definitive confirmation of the elemental composition.[23] By measuring the mass-to-charge ratio with high accuracy (typically <5 ppm), it can distinguish the target analyte from other compounds with the same nominal mass.[24]

-

Calculated Exact Mass of [C₉H₇Cl₂N₂]⁺ ([M+H]⁺): 212.9986 Da

-

Calculated Exact Mass of C₁₀H₈O₄N₂ ([M+H]⁺): 213.0508 Da

A low-resolution instrument would see both of these ions at m/z 213. An HRMS instrument, such as a TOF or Orbitrap, can easily distinguish between them, providing an unambiguous assignment of the elemental formula C₉H₆Cl₂N₂.[3][23]

Section 7: Validated Experimental Protocols

The following protocols provide a starting point for method development. They should be optimized and validated for your specific instrumentation and application.

Protocol 1: Quantitative LC-MS/MS Analysis

This protocol is designed for the sensitive quantification of 2,4-dichloro-7-methylquinazoline in a sample matrix, such as a reaction mixture or biological fluid.

Caption: A typical workflow for quantitative analysis using a triple quadrupole (QqQ) mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol). If analyzing from a complex matrix, perform a protein precipitation or liquid-liquid extraction. Prepare a calibration curve using certified reference standards.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor at least two transitions for confident identification and quantification.

-

Primary (Quantifier): 213.0 → 177.0 (Loss of HCl)

-

Secondary (Qualifier): 213.0 → 150.0 (Loss of HCl followed by HCN)

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and source temperatures for your specific instrument to maximize the signal for the chosen transitions.

-

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Efficiently protonates the basic nitrogen atoms for high sensitivity. |

| Precursor Ion (Q1) | m/z 213.0 | Selects the protonated molecule of the most abundant isotope. |

| Product Ion 1 (Q3) | m/z 177.0 | A specific and abundant fragment, ideal for quantification. |

| Collision Energy 1 | 20-35 eV (Optimize) | Energy required to induce the fragmentation of [M+H]⁺ to m/z 177.0. |

| Product Ion 2 (Q3) | m/z 150.0 | A secondary fragment to confirm identity (qualifier ion). |

| Collision Energy 2 | 30-45 eV (Optimize) | Higher energy may be needed for this secondary fragmentation. |

Protocol 2: Qualitative GC-MS Analysis

This protocol is designed for the structural confirmation of 2,4-dichloro-7-methylquinazoline.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan from m/z 40 to 350.

-

Data Analysis: Examine the full spectrum for the molecular ion cluster (m/z 212, 214, 216) and characteristic fragments (m/z 177, 142). Compare the spectrum against a reference or library if available.

-

Conclusion

The mass spectrometric analysis of 2,4-dichloro-7-methylquinazoline is a multi-faceted task that leverages fundamental principles of chemistry and instrumental analysis. A robust analytical strategy relies on a combination of techniques. LC-MS/MS in positive ESI mode provides the sensitivity and selectivity required for quantification in complex environments typical of drug development.[3] Concurrently, GC-MS with EI offers an orthogonal method for unambiguous structural confirmation through its reproducible fragmentation patterns. The distinctive dichlorinated isotopic signature serves as a powerful, built-in validation point in all analyses, while high-resolution mass spectrometry offers the ultimate confirmation of elemental composition. By understanding the causal links between molecular structure, instrument parameters, and spectral output, researchers can develop highly reliable and defensible analytical methods for this important quinazoline intermediate.

References

- University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.

- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry.

- Cole, R. B. (n.d.).

- ResearchGate. (n.d.). Electron ionization mass spectroscopy (EIMS)

- MDPI. (n.d.). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle.

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- Applications of LC-MS Methodology: In the Development of Pharmaceuticals. (n.d.).

- PubMed. (n.d.).

- Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact.

- Chemistry LibreTexts. (2023, August 29).

- PubMed. (2019, August 30).

- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2).

- PubMed. (2023, June 30).

- Chromatography Online. (n.d.).

- Research and Reviews. (2024, June 28).

- ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.

- PubMed. (2020, November 22).

- PubMed. (2024, June 30). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.

- ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.

- BioAgilytix. (n.d.).

- Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis.

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.).

- Chemistry LibreTexts. (2019, September 3). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.

- Frontiers. (n.d.).

- UAB. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.

- PubMed. (2025, June 5). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I.

Sources

- 1. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 7. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 13. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

- 15. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 16. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. rroij.com [rroij.com]

- 18. researchgate.net [researchgate.net]

- 19. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. longdom.org [longdom.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Introduction: The Quinazoline Scaffold as a "Privileged Structure"

An In-depth Technical Guide on the Crystal Structure of 2,4-Dichloro-7-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just a dataset, but a comprehensive understanding of the structural chemistry of 2,4-dichloro-7-methylquinazoline. We will explore the rationale behind the experimental choices, the intricacies of the molecular architecture, and the implications of these findings for the field of drug discovery.

In medicinal chemistry, the quinazoline ring system is classified as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1][2] Quinazoline derivatives have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4]

The subject of this guide, 2,4-dichloro-7-methylquinazoline, is a critical synthetic intermediate. The two chlorine atoms at positions 2 and 4 are highly reactive leaving groups, allowing for the strategic introduction of various functional groups through nucleophilic substitution. This synthetic versatility is a key reason for its importance. Understanding the precise three-dimensional structure of this building block is paramount, as it governs the molecule's inherent conformational preferences and the non-covalent interactions that can dictate its behavior in the solid state and its binding affinity to target proteins.

Experimental Rationale & Methodology

The determination of a crystal structure is a meticulous process where each step is foundational for the next. The goal is to produce a scientifically valid and reproducible structural model.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The protocol for the closely related analogue, 2,4-dichloro-7-fluoroquinazoline, provides a robust and field-proven methodology that is directly applicable.[5]

Experimental Protocol: Synthesis

-

Ring Formation: The synthesis begins with a substituted anthranilic acid (in this case, 2-amino-4-methylbenzoic acid). This is reacted with a cyanate salt in an acidic aqueous solution. Subsequent treatment with a strong base (e.g., NaOH) induces cyclization to form the 7-methylquinazoline-2,4(1H,3H)-dione.

-

Chlorination: The resulting dione is heated under reflux with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline. This step replaces the two ketone groups with chlorine atoms.[5]

-

Purification & Crystallization: After the reaction, excess POCl₃ is removed under vacuum, and the residue is carefully quenched in an ice/water mixture. The precipitated crude product is filtered, washed, and dried. For single-crystal growth, the purified compound is dissolved in a suitable solvent (e.g., acetone) and allowed to undergo slow evaporation.

Causality Insight: The choice of slow evaporation is critical. Rapid precipitation traps solvent and promotes the formation of disordered or polycrystalline material, which is unsuitable for single-crystal X-ray diffraction. Slow, near-equilibrium solvent removal allows molecules the time to self-assemble into a highly ordered, single crystalline lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the atomic arrangement in a crystalline solid.[6][7] It provides precise data on bond lengths, bond angles, and the overall molecular geometry.[8] The workflow is a self-validating system, from data collection through to structural refinement and validation.

Experimental Workflow: From Crystal to Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Expert Insight: Data is typically collected at a low temperature (e.g., 100 K) by bathing the crystal in a stream of cold nitrogen gas. This is not merely a standard procedure; the cryogenic temperature significantly reduces the thermal vibration of the atoms. This results in less diffuse scattering and a higher-quality diffraction pattern, which in turn allows for a more precise and accurate determination of atomic positions and bond lengths.[7]

Structural Analysis

While a deposited crystal structure for 2,4-dichloro-7-methylquinazoline was not found in the primary search, a complete, high-quality dataset exists for the extremely close structural analogue, 2,4-dichloro-7-fluoroquinazoline .[5] The substitution of a methyl group for a fluorine atom represents a minimal structural perturbation. Both are small substituents that do not significantly alter the overall planarity or electronic nature of the quinazoline core. Therefore, the structural features of the fluoro-analogue serve as an excellent and authoritative model for understanding the methyl derivative.

Molecular Geometry

The crystal structure confirms that the quinazoline ring system is essentially planar, a key feature for facilitating π-π stacking interactions. The C-Cl bond lengths and the internal angles of the fused rings are consistent with established values for substituted aromatic systems.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is a delicate balance of non-covalent forces. In this structure, two primary interactions are responsible for the supramolecular assembly.

-

π–π Stacking: The planar quinazoline rings of adjacent molecules stack on top of one another in a parallel-displaced fashion. For the fluoro-analogue, the measured distance between the centroids of these stacked rings is 3.8476 Å, an optimal distance for stabilizing π-π interactions.[5]

-

Halogen Bonding: The chlorine atoms on the quinazoline ring can act as electrophilic species, forming attractive interactions with nucleophilic atoms (like the nitrogen atoms) on neighboring molecules.[9][10] This highly directional interaction, known as a halogen bond, is a powerful tool in crystal engineering for guiding molecular assembly.[11][12]

Key Intermolecular Interactions

Caption: A diagram showing the primary non-covalent interactions in the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the analogue 2,4-dichloro-7-fluoroquinazoline, providing a quantitative foundation for the structural model.[5]

| Parameter | Value |

| Chemical Formula | C₈H₃Cl₂FN₂ |

| Formula Weight ( g/mol ) | 217.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| R-factor [I > 2σ(I)] | 0.038 |

Conclusion and Implications for Drug Development

This comprehensive structural analysis, grounded in high-quality data from a closely related analogue, provides critical insights for researchers. The confirmed planarity of the quinazoline core and the specific nature of its intermolecular interactions—dominated by π-π stacking and halogen bonding—are essential parameters for computational chemists performing docking studies and virtual screening. For medicinal chemists, this structural knowledge of a key synthetic intermediate allows for a more rational approach to designing novel derivatives. By understanding the inherent structural properties of the starting material, scientists can better predict how modifications will influence crystal packing, solubility, and ultimately, the binding interactions with a biological target.

References

-

Accounts of Chemical Research. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications.

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

-

PubMed. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different.

-

ResearchGate. Importance of quinazoline and quinazolinone derivatives in medicinal chemistry.

-

IUCr Journals. (2010). Halogen bonding in crystal engineering.

-

International Journal of Innovative Research and Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.

-

IUCr Journals. Halogen bonds in some dihalogenated phenols: applications to crystal engineering.

-

PubMed. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery.

-

MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

-

ResearchGate. (2023). Pharmacological importance of quinazoline-based drugs.

-

SciSpace. Halogen Bonding in Crystal Engineering.

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction.

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

-

YouTube. (2020). What is Single Crystal X-ray Diffraction?.

-

NIH National Library of Medicine. (2012). 2,4-Dichloro-7-fluoroquinazoline.

-

PubChemLite. 2,4-dichloro-7-methylquinazoline (C9H6Cl2N2).

-

Der Pharma Chemica. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.

-

Google Patents. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.

-

ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline.

-

Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline.

-

ChemicalBook. 2,4-Dichloroquinazoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to 2,4-Dichloro-7-methylquinazoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2,4-Dichloro-7-methylquinazoline, a key heterocyclic building block in modern drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its versatile reactivity, which makes it a valuable scaffold for the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers in medicinal chemistry and related fields.

Chemical Identity and Physicochemical Properties

2,4-Dichloro-7-methylquinazoline is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The presence of two reactive chlorine atoms at the 2- and 4-positions, along with a methyl group on the benzene ring, provides a versatile platform for chemical modification.

A summary of its key identifiers and properties is provided in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 25171-19-1 | [2][3][4] |

| Molecular Formula | C₉H₆Cl₂N₂ | [2][3] |

| Molecular Weight | 213.06 g/mol | [2][3] |

| Appearance | White to Pale Yellow Solid | [5] |

| Boiling Point | 226.8°C at 760 mmHg | [2] |

| Flash Point | 112.678°C | [2] |

| Density | 1.419 g/cm³ | [2] |

| InChI | InChI=1/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | [3] |

Synthesis of 2,4-Dichloro-7-methylquinazoline

The synthesis of 2,4-dichloro-7-methylquinazoline typically follows a well-established route for analogous 2,4-dichloroquinazolines, starting from the corresponding 7-methylquinazoline-2,4(1H,3H)-dione. This precursor is then subjected to a chlorination reaction.

Synthesis Workflow

Caption: General synthetic workflow for 2,4-Dichloro-7-methylquinazoline.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

-

To a stirred suspension of 2-amino-4-methylbenzoic acid in an appropriate solvent (e.g., water with acetic acid), a solution of sodium cyanate is added dropwise.[8]

-

The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a strong base like sodium hydroxide.

-

The resulting precipitate, 7-methylquinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and dried. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-7-methylquinazoline

-

A mixture of 7-methylquinazoline-2,4(1H,3H)-dione, a chlorinating agent such as phosphorus oxychloride (POCl₃), and a base like N,N-diethylaniline or N,N-dimethylformamide is prepared.[5][6][7][8]

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured into a mixture of ice and water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2,4-dichloro-7-methylquinazoline. Further purification can be achieved by recrystallization from a suitable solvent like acetone.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,4-dichloro-7-methylquinazoline lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This regioselectivity is a cornerstone of its application in building complex molecules.

Regioselective Nucleophilic Substitution

It is well-established that the chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[9][10] This allows for a stepwise and controlled introduction of different substituents.

-

Mild Conditions: Reaction with a nucleophile (e.g., an amine) under mild conditions (e.g., room temperature or gentle heating) will selectively displace the C4-chloro group.[9][10][11]

-

Harsh Conditions: Subsequent reaction with a second, potentially different, nucleophile under more forcing conditions (e.g., higher temperatures, microwave irradiation) is required to substitute the less reactive C2-chloro group.[9][12]

This predictable reactivity allows for the synthesis of a diverse library of 2,4-disubstituted quinazolines with high precision.

Caption: Regioselective substitution pathway of 2,4-Dichloro-7-methylquinazoline.

Applications in Drug Discovery and Development

The quinazoline scaffold is a prominent feature in many approved drugs and clinical candidates, particularly in the field of oncology.[8][13] Derivatives of 2,4-dichloroquinazoline are crucial intermediates in the synthesis of tyrosine kinase inhibitors (TKIs), which target enzymes involved in cancer cell proliferation and survival.

While specific applications of the 7-methyl derivative are not detailed in the provided search results, its structural similarity to other medicinally relevant quinazolines, such as 2,4-dichloro-6,7-dimethoxyquinazoline, suggests its potential as a key building block for:

-

Tyrosine Kinase Inhibitors (TKIs): The 2,4-diaminoquinazoline core is a well-known pharmacophore for inhibiting kinases like EGFR, VEGFR, and others.[8][12]

-

G9a Inhibitors: The 2,4-diamino-6,7-dimethoxyquinazoline scaffold has been identified as a potent inhibitor of the histone methyltransferase G9a, a target in cancer therapy.[12]

-

Anti-inflammatory Agents: Quinazoline derivatives have been explored for their anti-inflammatory properties.[7]

-

Antimicrobial and Antiviral Agents: The quinazoline nucleus is found in compounds with a broad spectrum of antimicrobial and antiviral activities.[1]

The 7-methyl group can serve to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate, influencing its solubility, metabolic stability, and target binding affinity.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of synthesized 2,4-dichloro-7-methylquinazoline. While a full dataset is not available, typical characterization would involve:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the nine carbon atoms, including the two carbons bearing chlorine atoms at the C2 and C4 positions, which would appear at characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic ring system.

Researchers are advised to perform full spectroscopic characterization to verify the structure of any synthesized batches of this compound.

Conclusion

2,4-Dichloro-7-methylquinazoline is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its well-defined chemical properties and, most importantly, the predictable regioselectivity of its chlorine atoms, allow for the systematic and efficient construction of diverse molecular libraries. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a practical resource for scientists working at the forefront of medicinal chemistry.

References

- BLD Pharm. 607-68-1|2,4-Dichloroquinazoline.

- ChemNet. 2,4-dichloro-7-methylquinazoline.

- 2,4-Dichloro-1,2,3,4-tetrahydro-7-methylquinazoline | 25171-19-1.

- abcr Gute Chemie. AB437374 | CAS 25171-19-1.

- Biosynth. 2,4-Dichloro-7-methylquinazoline | 25171-19-1 | ABA17119.

- BOC Sciences. CAS 109113-72-6 2-(Chloromethyl)-4-methylquinazoline - Building Block.

- Jizhi Biochemical. 25171-19-1[2,4-Dichloro-7-methylquinazoline -].

- Synthesis of 2-chloro-4-(aryl amino)

- Rani, P. et al. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Jia, Y. et al. 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E, 2012.

- Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange, 2021.

- Google Patents.

- de Paula, A. C. S. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024.

- PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327.

- Sigma-Aldrich. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4.

- ResearchGate. FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- Liu, F. et al. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 2011.

- Sigma-Aldrich. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4.

- PubChem. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881.

- Yoshida, K. & Taguchi, M. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 1992.

- PubChem. 2,4-Dichloro-7-methoxyquinazoline | C9H6Cl2N2O | CID 21474002.

- Nguyen, T. T. H. et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020.

- Al-Suwaidan, H. S. et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-dichloro-7-methylquinazoline | 25171-19-1 [chemnet.com]

- 3. 2,4-Dichloro-7-methylquinazoline | 25171-19-1 | ABA17119 [biosynth.com]

- 4. 25171-19-1[2,4-Dichloro-7-methylquinazoline -]- Jizhi Biochemical [acmec.com.cn]

- 5. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution at C4 of 2,4-Dichloro-7-methylquinazoline

Abstract

The 4-aminoquinazoline framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2] A cornerstone of their synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors. This document provides a detailed technical guide on the principles and execution of the SNAr reaction, specifically focusing on the highly selective substitution at the C4 position of 2,4-dichloro-7-methylquinazoline. We will explore the mechanistic basis for this regioselectivity, present a robust and validated experimental protocol, and offer insights into reaction optimization and product characterization.

The Principle: Unraveling the Regioselectivity of C4 Substitution

The reaction of 2,4-dichloro-7-methylquinazoline with nucleophiles, particularly primary and secondary amines, consistently and predictably yields substitution at the C4 position over the C2 position under mild conditions.[3][4] This pronounced regioselectivity is not arbitrary but is governed by fundamental electronic principles of the quinazoline ring system.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN1 or SN2 reactions, nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[5][6][7]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

-

Elimination & Aromaticity Restoration: The leaving group (in this case, a chloride ion) is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Causality of C4 Preference

The key to understanding the regioselectivity lies in the relative electrophilicity of the C4 and C2 carbons. The C4 position is significantly more reactive towards nucleophilic attack.[9][10] This is due to a combination of inductive and resonance effects within the heterocyclic system. The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C4 position.

Computational studies, including Density Functional Theory (DFT) calculations, provide quantitative support for this empirical observation. These studies reveal that the C4 carbon of the 2,4-dichloroquinazoline scaffold possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[2][11][12] This indicates a greater electron deficiency, making it the preferred site for nucleophilic attack. Consequently, the activation energy required for the formation of the Meisenheimer intermediate at C4 is lower than that for an attack at C2, solidifying its kinetic favorability.[11]

Substitution at the C2 position is indeed possible but requires more forcing conditions, such as higher temperatures (often >100 °C) or microwave irradiation, after the C4 position has been functionalized.[1][13]

Caption: SNAr Mechanism at C4 of 2,4-Dichloro-7-methylquinazoline.

Application Protocol: Synthesis of 4-Anilino-2-chloro-7-methylquinazoline

This protocol details a representative SNAr reaction using aniline as the nucleophile. The principles can be readily adapted for various primary and secondary aliphatic and aromatic amines.

Materials and Reagents

-

Substrate: 2,4-Dichloro-7-methylquinazoline

-

Nucleophile: Aniline

-

Solvent: Isopropanol (Propan-2-ol) or Ethanol

-

Base (Optional but Recommended): Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, equipment for filtration (Büchner funnel), and standard laboratory glassware.

-

Analytical: Thin-Layer Chromatography (TLC) plates (silica gel), appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate), and a UV lamp.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-7-methylquinazoline (1.0 eq).

-

Solvent Addition: Add isopropanol (approximately 10-15 mL per gram of substrate). Stir the mixture to achieve a suspension or partial dissolution.

-

Reagent Addition: Add aniline (1.1 eq) to the flask, followed by triethylamine (1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the nucleophile.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for isopropanol) with vigorous stirring.[14]

-

Monitoring for Completion: Monitor the reaction progress using TLC. Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with a suitable solvent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression. Reaction times can range from 30 minutes to several hours depending on the nucleophile's reactivity.[1][3]

-

Product Isolation (Workup):

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold isopropanol to remove residual reactants and then with water.

-

-

Purification and Drying:

-

The isolated solid is often of high purity. However, for exacting applications, recrystallization from a suitable solvent (e.g., ethanol) can be performed.[15]

-

Dry the purified solid product under vacuum to a constant weight.

-

Self-Validation: Confirming Regioselectivity

While the C4 substitution is highly preferential, it is imperative to validate the structure of the final product. Many synthetic reports assume the regiochemical outcome without sufficient verification.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

-

2D-NMR: For unambiguous confirmation, 2D-NMR techniques like NOESY or HSQC are invaluable.[2][11] These can show correlations that definitively prove the connectivity and confirm that the substitution has occurred at the C4 position.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Data Summary: Comparative Reaction Conditions

The versatility of the C4-selective SNAr reaction is demonstrated by its compatibility with a wide range of nucleophiles and conditions. The following table summarizes typical parameters.[1]

| Nucleophile Type | Representative Base | Common Solvent(s) | Temperature (°C) | Typical Time Range |

| Aliphatic/Alicyclic Amines | Et₃N or excess amine | THF, Ethanol | Room Temp. - 80 | 0.5 - 5 hours |

| Benzylamines | iPr₂NEt (DIPEA) | Acetonitrile, Ethanol | Room Temp. - 80 | 1 - 6 hours |

| Anilines (Ar-NH₂) | NaOAc, Et₃N | THF/H₂O, Isopropanol | 60 - 100 | 2 - 12 hours |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described.

Caption: A streamlined workflow for the synthesis and validation process.

Conclusion

The nucleophilic aromatic substitution at the C4 position of 2,4-dichloro-7-methylquinazoline is a highly reliable, regioselective, and versatile reaction critical for the synthesis of medicinally important 4-aminoquinazolines. The preference for C4 attack is rooted in the inherent electronic properties of the quinazoline scaffold, a principle supported by both extensive experimental evidence and theoretical calculations. The protocol provided herein is robust and broadly applicable, serving as a foundational method for researchers and drug development professionals engaged in the synthesis of novel quinazoline-based compounds.

References

-

Barbosa, M. L. de C., Pinheiro, P., da Conceição, R. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-